Haplopine
Overview
Description
Haplopine is a naturally occurring alkaloid found in various species of the Haplophyllum genus, such as Haplophyllum bucharicum and Haplophyllum dauricum . It belongs to the class of furoquinoline alkaloids and has been studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-atopic dermatitis effects .
Mechanism of Action
Target of Action
Haplopine, a natural product isolated from the fruits of Zanthoxylum bungeanum Maxim, has been found to target inflammatory cytokines such as IL-6, TSLP, GM-CSF, and G-CSF . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
This compound interacts with its targets by inhibiting the mRNA expressions of the aforementioned inflammatory cytokines in TNF-α/INF-γ-stimulated HaCaT cells . It also suppresses the production of proinflammatory cytokines (IL-4, IL-13, and COX-2) in H2O2-induced Jurkat T cells .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and oxidative stress. It increases the mRNA and protein expressions of oxidative stress defense enzymes (SOD, CAT, and HO-1) in a concentration-dependent manner . This suggests that this compound may have a role in the regulation of oxidative stress responses.
Result of Action
In vivo, this compound significantly attenuates the development of Atopic Dermatitis (AD) symptoms in 2,4-dinitrochlorobenzene (DNCB)-stimulated Balb/c mice. This is evidenced by reduced clinical dermatitis scores, skin thickness measurements, mast cell infiltration, and serum IgE concentrations . These findings suggest that this compound has a potent anti-inflammatory and antioxidant effect.
Biochemical Analysis
Biochemical Properties
Haplopine interacts with DNA, exhibiting binding activities This interaction plays a crucial role in its biochemical reactions
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the mRNA expressions of inflammatory cytokines IL-6, TSLP, GM-CSF, and G-CSF and the protein expressions of IL-6 and GM-CSF in TNF-α/INF-γ-stimulated HaCaT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically DNA This binding activity is believed to contribute to its antimicrobial properties
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown to ameliorate 2,4-Dinitrochlorobenzene-induced Atopic Dermatitis-like skin lesions in mice
Preparation Methods
Synthetic Routes and Reaction Conditions: Haplopine can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the condensation of anthranilic acid derivatives with suitable aldehydes, followed by cyclization to form the furoquinoline structure . The reaction conditions typically include acidic or basic catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the Haplophyllum species. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify this compound . Advances in biotechnological methods, such as in vitro plant cultures, offer alternative approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Haplopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into dihydro derivatives, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and substituted furoquinoline compounds, each with distinct biological activities .
Scientific Research Applications
Comparison with Similar Compounds
- Dictamnine
- Skimmianine
- Kokusaginine
- γ-Fagarine
Properties
IUPAC Name |
4,8-dimethoxyfuro[2,3-b]quinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPBWHZRNQEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=NC3=C1C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974280 | |
Record name | Haplopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-17-5 | |
Record name | Haplopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5876-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliparvifoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Haplopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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